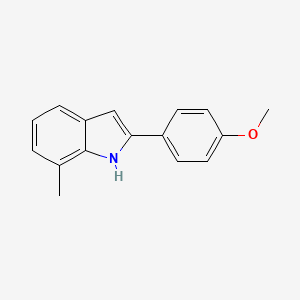

2-(4-Methoxyphenyl)-7-methyl-1H-indole

Description

2-(4-Methoxyphenyl)-7-methyl-1H-indole is a substituted indole derivative featuring a methoxy-substituted phenyl group at the 2-position and a methyl group at the 7-position of the indole core. The indole scaffold is a privileged structure in medicinal and materials chemistry due to its aromatic heterocyclic nature, enabling π-electron delocalization and interactions with biological targets or conjugated systems. The 4-methoxyphenyl substituent introduces electron-donating resonance effects, which enhance fluorescence properties in photophysical applications .

Properties

CAS No. |

62613-57-4 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-7-methyl-1H-indole |

InChI |

InChI=1S/C16H15NO/c1-11-4-3-5-13-10-15(17-16(11)13)12-6-8-14(18-2)9-7-12/h3-10,17H,1-2H3 |

InChI Key |

YUXPOOXFHYRWMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method requires the use of an acyl chloride and a Lewis acid catalyst, followed by reduction with zinc amalgam in hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-7-methyl-1H-indole typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-7-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of fully hydrogenated indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-7-methyl-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Fluorescence Properties

Key structural analogs include derivatives with variations in substituent type, position, and electronic effects. For example:

- Fluorescence Enhancement: The presence of a 4-methoxyphenyl group at the 2-position (as in 5d) significantly boosts emission intensity compared to non-methoxy analogs like 7-methyl-2-phenyl-1H-indole . This is attributed to the methoxy group’s strong electron-donating resonance effect, which stabilizes the excited state and reduces non-radiative decay.

- Substituent Synergy : Compound 5d combines a 4-fluorophenyl (moderate electron-withdrawing) and 2-(4-methoxyphenyl) group, achieving a balance between electron donation and withdrawal for optimal fluorescence. In contrast, 5g, with dual methoxyphenyl groups, shows slight fluorescence quenching due to steric hindrance or excessive electron density .

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance π→π* transitions, while electron-withdrawing groups (e.g., fluorine in 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid) reduce emission intensity but may improve thermal stability .

- Steric Considerations : Bulky substituents at adjacent positions (e.g., 4-position in indole derivatives) can lead to peak broadening in emission spectra, as seen in compounds 5a–c (4-fluorophenyl derivatives) .

Research Implications

The comparative analysis underscores the critical role of substituent selection in tuning the photophysical and chemical properties of indole derivatives. The 4-methoxyphenyl group in 2-(4-Methoxyphenyl)-7-methyl-1H-indole positions it as a superior candidate for fluorescence-based applications compared to phenyl or halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.